Enantiomer-Specific In Vivo Potency: SB 202235 vs. (R)-Enantiomer in Mouse Ex Vivo LTB4 Assay
In the mouse ex vivo LTB4 assay, the individual enantiomers of 1a showed a striking divergence in oral potency. SB 202235 [(+)-1a] achieved an ED50 of 0.9 mg/kg, whereas the (R)-enantiomer [(-)-1a] required an ED50 of 22 mg/kg — a 24-fold difference — despite both enantiomers having nearly identical 5-LO IC50 values in the cell-free oxygen electrode assay (1.9 µM vs. 2.0 µM) [1]. This demonstrates that enzyme-level potency is not predictive of in vivo efficacy for this chemotype and that stereochemistry is the dominant determinant of pharmacodynamic performance [1].
| Evidence Dimension | Ex vivo LTB4 inhibition ED50 (mouse, oral) |
|---|---|
| Target Compound Data | ED50 = 0.9 mg/kg (95% CI: 0.5–1.3 mg/kg) |
| Comparator Or Baseline | (R)-enantiomer [(-)-1a]: ED50 = 22 mg/kg (95% CI: 10.3–170 mg/kg) |
| Quantified Difference | ~24-fold lower ED50 for SB 202235 |
| Conditions | Mouse ex vivo LTB4 assay; oral administration of aqueous solution in 30% (w/v) (2-hydroxypropyl)-β-cyclodextrin |
Why This Matters
This 24-fold potency advantage means SB 202235 achieves effective 5-LO inhibition at substantially lower doses than its enantiomer, reducing compound consumption and potential off-target exposure in preclinical studies.
- [1] Adams JL, Garigipati RS, Sorenson M, et al. Bicyclic N-hydroxyurea inhibitors of 5-lipoxygenase: pharmacodynamic, pharmacokinetic, and in vitro metabolic studies characterizing N-hydroxy-N-(2,3-dihydro-6-(phenylmethoxy)-3-benzofuranyl)urea. J Med Chem. 1996;39(26):5035-5046. doi:10.1021/jm960271d View Source
